molecular formula C12H8F3N7O3 B12386594 Antibacterial agent 180

Antibacterial agent 180

Cat. No.: B12386594
M. Wt: 355.23 g/mol
InChI Key: FJMSOFLEPGHTJH-UHFFFAOYSA-N
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Description

Antibacterial Agent 180 is a synthetic compound known for its potent antibacterial properties. It is widely used in various fields, including medicine, biology, and industry, to combat bacterial infections and prevent the growth of harmful bacteria. This compound has gained significant attention due to its effectiveness against a broad spectrum of bacterial strains, including those resistant to conventional antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antibacterial Agent 180 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enhance its antibacterial activity. The reaction conditions typically include controlled temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of automated systems to monitor and control the reaction parameters, ensuring consistent quality and efficiency. The final product is then purified using techniques such as crystallization, filtration, and chromatography.

Chemical Reactions Analysis

Types of Reactions: Antibacterial Agent 180 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form different analogs with varying degrees of antibacterial activity.

    Substitution: Functional groups on the molecule can be substituted with other groups to modify its properties.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products:

Scientific Research Applications

Antibacterial Agent 180 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study antibacterial mechanisms and develop new antibacterial agents.

    Biology: Employed in microbiological studies to investigate bacterial resistance and the efficacy of antibacterial treatments.

    Medicine: Utilized in the development of new antibiotics and treatments for bacterial infections.

    Industry: Incorporated into products such as disinfectants, coatings, and packaging materials to prevent bacterial contamination.

Mechanism of Action

The mechanism of action of Antibacterial Agent 180 involves targeting specific bacterial structures and pathways. It primarily disrupts the bacterial cell wall synthesis, leading to cell lysis and death. Additionally, it interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth. The compound’s molecular targets include enzymes involved in cell wall synthesis and ribosomal subunits essential for protein production.

Comparison with Similar Compounds

Antibacterial Agent 180 is unique compared to other similar compounds due to its broad-spectrum activity and effectiveness against resistant bacterial strains. Similar compounds include:

    Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis but is less effective against resistant strains.

    Tetracycline: Inhibits protein synthesis but has a narrower spectrum of activity.

    Ciprofloxacin: Targets bacterial DNA replication but may have more side effects.

This compound stands out due to its combination of high efficacy, broad-spectrum activity, and lower likelihood of resistance development.

Properties

Molecular Formula

C12H8F3N7O3

Molecular Weight

355.23 g/mol

IUPAC Name

4-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1-[4-(trifluoromethoxy)phenyl]triazole

InChI

InChI=1S/C12H8F3N7O3/c13-12(14,15)25-10-3-1-9(2-4-10)21-6-8(17-19-21)5-20-7-16-11(18-20)22(23)24/h1-4,6-7H,5H2

InChI Key

FJMSOFLEPGHTJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=N2)CN3C=NC(=N3)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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